Brofoxine

Anxiolytic Behavioral Pharmacology Sedation

Select Brofoxine for research requiring a sedative-sparing anxiolytic compound, as demonstrated in rat conflict models. Its unique pharmacological profile as a progesterone receptor (PR) modulator, distinct from mifepristone or ulipristal acetate, prevents generic substitution when replicating specific neurochemical outcomes. As a 6-bromo-4,4-dimethyl-1,4-dihydro-3,1-benzoxazin-2-one scaffold, it also serves medicinal chemistry SAR studies targeting PR antagonism or novel bioactivities. Ensure project integrity with high-purity lots.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
CAS No. 21440-97-1
Cat. No. B1202178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrofoxine
CAS21440-97-1
Synonymsofoxine
F.I. 6820
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)Br)NC(=O)O1)C
InChIInChI=1S/C10H10BrNO2/c1-10(2)7-5-6(11)3-4-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13)
InChIKeyJRXGULDSFFLUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brofoxine (CAS 21440-97-1) Procurement: Chemical Identity and Regulatory Status


Brofoxine, also known by its code name F.I. 6820, is a small-molecule anxiolytic agent classified as a 1,4-dihydro-3,1-benzoxazin-2-one derivative [1]. Its core molecular structure features a 6-bromo substitution and a 4,4-dimethyl moiety on the heterocyclic ring [2]. Assigned a unique USAN/INN designation [3], the compound possesses a molecular formula of C10H10BrNO2 and a molecular weight of 256.1 g/mol [4].

Brofoxine (21440-97-1) Sourcing: Why In-Class Substitution Is Not Viable


While Brofoxine is documented as a progesterone receptor (PR) modulator , its pharmacological profile differs significantly from well-characterized PR ligands like mifepristone or ulipristal acetate. Crucially, Brofoxine is distinguished by its primary behavioral effect as an anxiolytic without sedation in preclinical models [1], an outcome not predicted by simple PR antagonism or agonism alone. The proposed mechanism of action involving monoamine oxidase (MAO) inhibition, as reported by some vendors , remains unsubstantiated in peer-reviewed literature, further differentiating it from known MAO inhibitors like phenelzine. This lack of complete mechanistic clarity and its unique sedative-sparing profile make generic substitution with other PR modulators or MAO inhibitors scientifically unsound for research aiming to replicate its specific behavioral or neurochemical outcomes. The following evidence details the limited but specific quantitative data that defines its functional niche.

Brofoxine (CAS 21440-97-1): Verifiable Differentiation from Analogs


Non-Sedative Anxiolysis: Behavioral Evidence vs. Traditional Anxiolytics

Brofoxine demonstrates a clear differentiation from traditional anxiolytics like benzodiazepines (e.g., diazepam) by producing an anxiolytic effect without the concomitant sedation that complicates the therapeutic profile of its comparators [1]. The primary evidence is derived from a conflict procedure in rats, a classic model of anxiety. While benzodiazepines are known to increase punished responding (anxiolytic effect) at doses that also cause significant sedation and motor impairment, Brofoxine's effect was reported to be sedative-sparing .

Anxiolytic Behavioral Pharmacology Sedation

Progesterone Receptor Modulation: Antagonist Activity in T47D Cells

In a cell-based functional assay, Brofoxine exhibits antagonist activity at the human progesterone receptor (hPR) [1]. The assay, conducted in the T47D human breast cancer cell line, quantified this activity with a reported IC50 value, differentiating it from other PR modulators with different efficacy profiles (e.g., full agonists, selective PR modulators) [1]. This direct measurement establishes Brofoxine as a PR antagonist, a property that defines its potential utility in hormone-dependent research.

Endocrinology Oncology Progesterone Receptor

Unique Molecular Scaffold vs. Common Benzodiazepines and MAOIs

Brofoxine possesses a distinct 1,4-dihydro-3,1-benzoxazin-2-one core scaffold [1], which is chemically unrelated to the benzodiazepine ring system (e.g., in diazepam) or the hydrazine/propargylamine structures of common MAO inhibitors (e.g., phenelzine, selegiline) [2]. This structural divergence underpins its unique pharmacological profile. While some vendors suggest MAO inhibition as a potential mechanism, the lack of robust, peer-reviewed binding or inhibition data prevents a direct quantitative comparison. The primary differentiator is therefore its novel chemical space, which may confer distinct off-target and ADME (absorption, distribution, metabolism, and excretion) properties compared to established drug classes.

Medicinal Chemistry Structural Biology SAR

Brofoxine (CAS 21440-97-1) Application Scenarios for Scientific and Industrial Procurement


Investigating Non-Sedative Anxiolytic Mechanisms in Rodent Models

Laboratories studying anxiety disorders can utilize Brofoxine to dissect neural pathways involved in anxiety without the confounding variable of sedation. This is directly supported by the compound's behavioral profile in rat conflict models [1]. Such studies are critical for developing next-generation anxiolytics with improved safety and tolerability.

Progesterone Receptor Antagonism Studies in Breast Cancer Cell Lines

Researchers investigating hormone-dependent cancers can employ Brofoxine as a tool compound to antagonize the progesterone receptor in vitro, as demonstrated by its IC50 value in T47D cells [1]. This application is relevant for elucidating PR signaling pathways and evaluating combination therapies.

Medicinal Chemistry and Probe Development for Novel Benzoxazine Scaffolds

As a representative of the 1,4-dihydro-3,1-benzoxazin-2-one class [1], Brofoxine serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing PR antagonism or exploring alternative biological activities. Its unique core structure allows medicinal chemists to synthesize novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brofoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.